molecular formula C13H16F3NO4S B2584715 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1351596-76-3

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer B2584715
CAS-Nummer: 1351596-76-3
Molekulargewicht: 339.33
InChI-Schlüssel: PTCIGOPKVFMNOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16F3NO4S and its molecular weight is 339.33. The purity is usually 95%.
BenchChem offers high-quality N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A notable area of research involving derivatives of the specified compound involves the synthesis and characterization of celecoxib derivatives. These derivatives have been synthesized and evaluated for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study by Küçükgüzel et al. (2013) demonstrates the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, highlighting their potential therapeutic benefits without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Anticancer and Antiviral Effects

The derivatives have shown promising anticancer and antiviral effects. For instance, certain compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential as anti-HCV agents. Additionally, selected derivatives have been screened for their anticancer activity against 60 human tumor cell lines, showing significant anti-inflammatory and analgesic activities without tissue damage, suggesting their potential to be developed into therapeutic agents.

Analgesic and Anti-Hyperalgesic Actions

Another study focused on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice, revealing that certain compounds exhibited anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Enzyme Inhibition Studies

Research into the enzyme inhibitory effects of derivatives, such as the study by Gul et al. (2017), explores the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives and their inhibitory effects on carbonic anhydrase I and II isoenzymes. This study identified compounds with significant potency and selectivity, indicating their potential as lead compounds for further studies on enzyme inhibition (Gul et al., 2017).

Biological Activity and Molecular Docking

Further research efforts include the synthesis, characterization, and evaluation of biological activity through molecular docking studies. For instance, Alaghaz et al. (2015) synthesized complexes of 4-(4-hydroxy)-3-(2-pyrazine-2-carbonyl)hydrazonomethylphenyl-diazen-yl-benzenesulfonamide with various metals, revealing insights into their fungicidal activity and suggesting potential applications in antimicrobial treatments (Alaghaz et al., 2015).

Eigenschaften

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c14-13(15,16)10-2-1-3-11(8-10)22(19,20)17-9-12(18)4-6-21-7-5-12/h1-3,8,17-18H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCIGOPKVFMNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.